Caulerpin
Overview
Description
Caulerpin is a bis-indole alkaloid predominantly found in marine algae of the genus Caulerpa. This compound is known for its vibrant red color and has been extensively studied for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caulerpin can be synthesized through a series of chemical reactions. One common method involves the radical oxidative aromatic substitution of xanthate with 3-formylindole compounds. This process typically yields this compound in three reaction steps with an overall yield of approximately 11% . The reaction conditions often require specific solvents and catalysts to facilitate the formation of the bis-indole structure.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from marine algae, particularly from species like Caulerpa racemosa and Caulerpa lentillifera. The extraction process involves harvesting the algae, followed by solvent extraction and purification using techniques such as high-performance thin-layer chromatography (HPTLC) .
Chemical Reactions Analysis
Types of Reactions: Caulerpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the bis-indole structure, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amino groups can be introduced using ammonia or amines.
Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may possess different biological activities and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Caulerpin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating the expression of proteins involved in cell cycle regulation and apoptosis, such as Bcl-2, Bax, and caspases.
Antiviral Activity: this compound inhibits viral replication by binding to viral proteins and disrupting their function.
Comparison with Similar Compounds
Caulerpin is unique among marine alkaloids due to its bis-indole structure and diverse biological activities. Similar compounds include:
Caulerpenyne: Another compound from Caulerpa species, known for its anticancer and anti-inflammatory properties.
Caulersin: Exhibits similar anticancer activities but differs in its chemical structure and specific molecular targets.
Racemosin C: Known for its unique structural moieties and distinct effects on cancer cells.
Properties
IUPAC Name |
dimethyl (2E,13E)-11,22-diazapentacyclo[13.7.0.04,12.05,10.016,21]docosa-1(15),2,4(12),5,7,9,13,16,18,20-decaene-2,13-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-29-23(27)17-11-15-13-7-3-6-10-20(13)26-22(15)18(24(28)30-2)12-16-14-8-4-5-9-19(14)25-21(16)17/h3-12,25-26H,1-2H3/b15-11?,16-12?,17-11+,18-12+,21-17?,22-18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWALMHWUOWPPA-RPLHEXBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CC3=C1NC4=CC=CC=C43)C(=O)OC)NC5=CC=CC=C52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C/1=C/C2=C(NC3=CC=CC=C23)/C(=C\C4=C1NC5=CC=CC=C45)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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